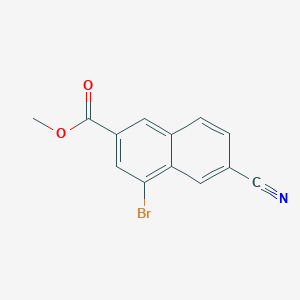

Methyl 4-bromo-6-cyano-2-naphthoate

Description

Significance of Naphthalene (B1677914) Scaffolds in Modern Organic Chemistry

The naphthalene scaffold, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a fundamental building block in organic chemistry. algoreducation.comnumberanalytics.com Its structure allows for a wide range of chemical modifications, making it a versatile intermediate in the synthesis of numerous organic compounds. numberanalytics.com Naphthalene and its derivatives are integral to the production of dyes, synthetic fibers, and pharmaceuticals. algoreducation.com For instance, alkylated naphthalenes are crucial in the lubricant industry, while other derivatives are used in the manufacturing of plastics and even organic light-emitting diodes (OLEDs). algoreducation.com

In medicinal chemistry, the naphthalene nucleus is particularly significant, serving as the foundation for a multitude of therapeutic agents. researchgate.netnih.govekb.eg The structural modifications possible on the naphthalene ring system allow for the fine-tuning of biological activity, leading to the development of drugs with a broad spectrum of pharmacological effects. nih.govekb.egekb.eg Many FDA-approved drugs, such as naproxen (B1676952) (an anti-inflammatory), propranolol (B1214883) (a beta-blocker), and terbinafine (B446) (an antifungal), are based on the naphthalene scaffold. nih.govekb.egijpsjournal.com The versatility of this scaffold has led to its exploration in the development of anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others. researchgate.netnih.govijpsjournal.com The ability of naphthalene derivatives to interact with various biological targets underscores their importance in drug discovery and development. researchgate.net

Overview of Functionalized Naphthoate Esters in Contemporary Academic Research

Functionalized naphthoate esters, which are derivatives of naphthalenecarboxylic acids, are pivotal intermediates in organic synthesis. youtube.comyoutube.com The ester functional group, typically a methyl or ethyl ester, provides a reactive site for further chemical transformations, while other substituents on the naphthalene ring can be strategically chosen to direct reactions and impart specific properties to the final products. youtube.comyoutube.com

In contemporary academic research, functionalized naphthoate esters are extensively utilized in the synthesis of complex organic molecules and materials. For example, they serve as key starting materials in the preparation of advanced materials with specific optical or electronic properties. numberanalytics.com Their reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes them valuable for constructing intricate molecular architectures. sigmaaldrich.com Furthermore, these esters are crucial in the synthesis of biologically active compounds, including pharmaceutical agents. guidechem.comguidechem.com The ability to introduce a variety of functional groups onto the naphthoate backbone allows researchers to systematically explore structure-activity relationships and design molecules with tailored biological functions. sigmaaldrich.com

Rationale for Comprehensive Investigation of Methyl 4-bromo-6-cyano-2-naphthoate

The specific compound, this compound, presents a unique combination of functional groups that warrants a thorough investigation. The naphthalene core provides the fundamental aromatic scaffold. The methyl ester at the 2-position offers a site for hydrolysis or transesterification. The bromo group at the 4-position is a versatile handle for a variety of cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The cyano group at the 6-position is a strong electron-withdrawing group that can influence the reactivity of the naphthalene ring and can also be transformed into other functional groups like carboxylic acids or amines.

This trifunctionalized naphthalene derivative serves as a highly valuable building block in multi-step organic syntheses. The distinct reactivity of each functional group allows for selective and sequential chemical modifications, providing a strategic pathway to complex target molecules. A comprehensive investigation into the synthesis, properties, and reactivity of this compound is therefore crucial for unlocking its full potential as a versatile intermediate in the development of novel pharmaceuticals, functional materials, and other advanced chemical entities.

Structure

3D Structure

Properties

Molecular Formula |

C13H8BrNO2 |

|---|---|

Molecular Weight |

290.11 g/mol |

IUPAC Name |

methyl 4-bromo-6-cyanonaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H8BrNO2/c1-17-13(16)10-5-9-3-2-8(7-15)4-11(9)12(14)6-10/h2-6H,1H3 |

InChI Key |

HALJPAXZBMWVFB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C2C=C(C=CC2=C1)C#N)Br |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Bromo 6 Cyano 2 Naphthoate

Retrosynthetic Analysis and Strategic Disconnections for Halogenated and Cyano-Substituted Naphthalene (B1677914) Esters

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For methyl 4-bromo-6-cyano-2-naphthoate, the primary disconnections involve the ester, cyano, and bromo groups. A logical approach is to first disconnect the ester, leading back to the corresponding carboxylic acid, 4-bromo-6-cyano-2-naphthoic acid. This simplifies the target to a dually substituted naphthalene core.

Further disconnection of the cyano and bromo groups reveals key strategic considerations. The introduction of these functional groups onto the naphthalene ring is a critical aspect of the synthesis. One common strategy involves the use of a Sandmeyer-type reaction to introduce the cyano group from an amino precursor. ncert.nic.in This suggests that a key intermediate could be an aminobromonaphthalene derivative. The bromo group can be introduced via electrophilic aromatic substitution. The relative positioning of these groups (4-bromo and 6-cyano) dictates the order and methodology of their introduction, often relying on the directing effects of existing substituents on the naphthalene ring.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This simplified diagram illustrates the key disconnections in the retrosynthesis of the target molecule.

Precursor Synthesis and Advanced Functional Group Interconversions

The successful synthesis of this compound hinges on the efficient preparation of key precursors and the strategic introduction of the necessary functional groups.

Synthesis of Key Naphthalene Intermediates

The synthesis often commences from readily available naphthalene derivatives. One common starting material is 2-naphthoic acid. The introduction of substituents at specific positions requires careful selection of reagents and reaction conditions. For instance, the synthesis of brominated naphthalene derivatives can be achieved through various methods, including direct bromination. dergipark.org.trresearchgate.net

Introduction of Bromo and Cyano Functionalities on the Naphthalene Ring

The introduction of bromo and cyano groups onto the naphthalene ring is a pivotal part of the synthesis. Bromination of naphthalene derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The position of bromination is influenced by the directing effects of the substituents already present on the ring.

The cyano group is often introduced via a Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a cyanide salt, typically in the presence of a copper catalyst. ncert.nic.in This method allows for the regioselective introduction of the cyano group. Another approach could involve the displacement of a suitable leaving group, such as a halogen, with a cyanide salt, although this may require harsher conditions. A patent describes a method for producing α-cyano esters through a process that could be conceptually adapted. google.com

Esterification Reactions for Methyl Naphthoates

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid.

Direct Esterification Approaches with Methyl Alcohol

The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com This is an equilibrium-driven reaction, and the use of excess alcohol helps to shift the equilibrium towards the product. masterorganicchemistry.com The reaction is typically heated to reflux to increase the reaction rate. chemguide.co.ukchemicalbook.com

A typical procedure involves dissolving the carboxylic acid in anhydrous methanol, followed by the slow addition of a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). chemicalbook.com Workup usually involves neutralizing the acid catalyst and extracting the ester into an organic solvent.

| Reaction | Reactants | Catalyst | Conditions | Yield |

| Fischer Esterification | 6-Bromo-2-naphthalenecarboxylic acid, Methanol | Concentrated Sulfuric Acid | Reflux | ~100% chemicalbook.com |

This interactive table summarizes the conditions for a typical Fischer esterification of a bromonaphthoic acid.

Transesterification Pathways for this compound

Transesterification is another viable method for the synthesis of this compound, especially if a different ester of the parent acid is more readily available. wikipedia.org This process involves the exchange of the alkoxy group of an ester with another alcohol. wikipedia.orgmasterorganicchemistry.com The reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Optimization of Reaction Conditions and Yields

The synthesis of this compound would likely proceed through key intermediates, with the introduction of the cyano group being a critical step. Two primary retrosynthetic disconnections can be considered: the cyanation of a bromo-naphthoate precursor or the formation of the naphthoate from a cyano-bromo-naphthalene precursor. Given the available starting materials, a common approach involves the cyanation of an aryl halide.

One plausible synthetic route starts from 6-amino-4-bromo-2-naphthoic acid. This precursor can be synthesized and then undergo a Sandmeyer reaction to introduce the cyano group, followed by esterification to yield the final product. The Sandmeyer reaction, a cornerstone in aromatic chemistry, involves the diazotization of a primary aromatic amine followed by displacement with a cyanide salt, typically in the presence of a copper(I) catalyst. mnstate.eduwikipedia.orgnumberanalytics.com

Table 1: Key Synthetic Transformations and Potential Conditions

| Step | Reaction | Reagents and Conditions | Potential Challenges & Optimization |

| 1 | Diazotization | NaNO₂, HCl (aq), 0-5 °C | The diazonium salt is often unstable and must be used immediately in the next step. mnstate.edunumberanalytics.com Temperature control is critical to prevent decomposition. |

| 2 | Cyanation (Sandmeyer) | CuCN, KCN, heat | The use of stoichiometric and toxic copper cyanide is a drawback. Optimization involves using catalytic amounts of copper salts. wikipedia.orgnih.gov |

| 3 | Esterification | Methanol, Acid catalyst (e.g., H₂SO₄), reflux | Standard Fischer esterification conditions are typically high-yielding. Reaction time and temperature can be optimized. chemicalbook.com |

Alternatively, a more modern and often higher-yielding approach involves the palladium-catalyzed cyanation of a corresponding aryl bromide, such as Methyl 4,6-dibromo-2-naphthoate. This method offers milder reaction conditions and greater functional group tolerance. nih.gov

The optimization of palladium-catalyzed cyanation reactions has been extensively studied. rsc.orgresearchgate.net Key parameters that influence the yield and efficiency include the choice of palladium catalyst, the ligand, the cyanide source, the solvent, and the temperature.

Table 2: Optimization Parameters for Palladium-Catalyzed Cyanation of Aryl Bromides

| Parameter | Options and Considerations | Optimized Conditions (General) |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd/C | Low catalyst loadings (1-5 mol%) are desirable. Pre-catalysts that are stable and generate the active Pd(0) species in situ are often preferred. nih.gov |

| Ligand | Phosphine ligands (e.g., PPh₃, dppf), N-heterocyclic carbenes (NHCs) | The choice of ligand is crucial to prevent catalyst deactivation by the cyanide ion. Bulky, electron-rich phosphines are often effective. rsc.orgresearchgate.net |

| Cyanide Source | KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆] | Zn(CN)₂ and K₄[Fe(CN)₆] are less toxic and often lead to more reproducible results than KCN or NaCN. mit.eduacs.org |

| Solvent | DMF, DMAc, NMP, Toluene (B28343), Aqueous media | The solvent affects the solubility of the reagents and the reaction rate. Aqueous solvent systems have been developed for milder reaction conditions. mit.eduacs.org |

| Temperature | Room temperature to 140 °C | Optimization aims to lower the reaction temperature. Mild conditions (rt - 40 °C) have been achieved for some systems. mit.eduacs.org |

| Additives | Bases (e.g., Na₂CO₃, K₂CO₃), Phase-transfer catalysts (e.g., TBAB) | Additives can improve reaction rates and yields by facilitating the catalytic cycle. rsc.org |

For the synthesis of this compound from a dibromo precursor, a selective monocyanation would be required, which presents a significant challenge. The reactivity of the two bromine atoms would need to be sufficiently different, or the reaction conditions carefully controlled to favor the substitution at the 6-position.

Green Chemistry Principles and Sustainable Synthetic Routes for Naphthoate Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing naphthoate derivatives, several strategies can be employed to create more sustainable routes.

One of the primary goals of green chemistry is the use of less hazardous chemical syntheses. The traditional Sandmeyer reaction, for example, uses highly toxic cyanide salts. wikipedia.org A greener alternative is the use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) in palladium-catalyzed reactions. acs.org

The development of catalytic reactions is another key principle. Palladium-catalyzed cross-coupling reactions, including cyanation, are highly efficient and allow for the use of small amounts of catalyst, reducing waste compared to stoichiometric reagents. rsc.orgresearchgate.net Recent research has focused on developing catalysts based on more earth-abundant and less toxic metals. google.com

The choice of solvent is also a critical factor. Many organic reactions are carried out in volatile organic compounds (VOCs), which can be harmful to the environment. The development of reactions in greener solvents, such as water or bio-derived solvents, is a major area of green chemistry research. rsc.org For instance, mild palladium-catalyzed cyanation of aryl halides has been successfully demonstrated in aqueous media. mit.edu

Energy efficiency is another important consideration. Developing reactions that can be conducted at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis has emerged as a tool to accelerate reactions, often leading to shorter reaction times and reduced energy use.

Finally, the principle of atom economy encourages the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, by their nature, tend to have higher atom economy than stoichiometric reactions.

Table 3: Application of Green Chemistry Principles to Naphthoate Synthesis

| Green Chemistry Principle | Traditional Method | Greener Alternative |

| Prevent Waste | Multi-step synthesis with purification at each step. | One-pot reactions, telescoping synthesis. |

| Atom Economy | Use of stoichiometric reagents (e.g., CuCN in Sandmeyer). | Catalytic reactions (e.g., Pd-catalyzed cyanation). researchgate.net |

| Less Hazardous Synthesis | Use of toxic reagents (e.g., KCN, NaCN). | Use of less toxic cyanide sources (e.g., K₄[Fe(CN)₆]). acs.org |

| Safer Solvents | Use of volatile organic compounds (e.g., DMF, Toluene). | Use of water, ionic liquids, or supercritical fluids. mit.edu |

| Energy Efficiency | High-temperature reflux conditions. | Microwave-assisted synthesis, reactions at ambient temperature. |

| Use of Renewable Feedstocks | Petroleum-based starting materials. | Use of bio-based starting materials (less common for this specific compound). |

| Reduce Derivatives | Use of protecting groups to achieve selectivity. | Development of more selective catalysts and reactions. |

| Catalysis | Stoichiometric reagents. | Use of highly efficient catalysts (e.g., palladium complexes). rsc.org |

By integrating these green chemistry principles, the synthesis of this compound and other functionalized naphthoate derivatives can be made more sustainable and environmentally friendly.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Cyano Substituent

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group (-C≡N) in Methyl 4-bromo-6-cyano-2-naphthoate is a potential dienophile or dipolarophile in cycloaddition reactions. Theoretically, it could participate in [2+2], [2+3], and other cycloaddition reactions to form various heterocyclic systems. For instance, 1,3-dipolar cycloadditions with azides would be expected to yield tetrazole derivatives, while reactions with nitrile oxides could form oxadiazoles. The regioselectivity of such reactions would be influenced by the electronic effects of the substituents on the naphthalene (B1677914) ring. However, no specific studies or data tables detailing the conditions or outcomes of such reactions for this particular compound have been found.

Reactivity of the Methyl Ester Moiety

The methyl ester group (-COOCH₃) is susceptible to nucleophilic acyl substitution reactions.

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be catalyzed by either acid or base (saponification). The kinetics of this process would be influenced by factors such as temperature, pH, and the solvent system. While studies on the hydrolysis kinetics of related naphthoic acid esters exist, no specific rate constants or activation parameters have been published for this compound. A hypothetical kinetic study would likely involve monitoring the disappearance of the ester or the appearance of the carboxylate/carboxylic acid over time under controlled conditions.

Hypothetical Saponification Rate Data

| [NaOH] (M) | Temperature (°C) | Hypothetical k_obs (s⁻¹) |

| 0.01 | 25 | Data not available |

| 0.05 | 25 | Data not available |

| 0.10 | 25 | Data not available |

| 0.10 | 35 | Data not available |

| 0.10 | 45 | Data not available |

Transesterification, the conversion of the methyl ester to another ester by reaction with an alcohol, and aminolysis, the reaction with an amine to form an amide, are fundamental transformations. These reactions are typically catalyzed by acids, bases, or specific enzymes. The efficiency of these reactions would depend on the nucleophilicity of the incoming alcohol or amine and the reaction conditions. For example, reaction with a primary amine like ethanolamine (B43304) would be expected to yield the corresponding N-(2-hydroxyethyl)amide. No documented examples or yield data for these reactions involving this compound are available.

Regioselectivity and Stereoselectivity in Complex Chemical Transformations

The regioselectivity of reactions on the naphthalene ring, such as nucleophilic aromatic substitution (SɴAr) of the bromine atom, would be dictated by the combined electronic and steric effects of the existing substituents. The electron-withdrawing nature of the cyano and methyl ester groups would activate the ring towards nucleophilic attack. The position of attack would depend on the relative activating/deactivating effects and the nature of the nucleophile. Stereoselectivity would be a key consideration in reactions that introduce new chiral centers, but without specific examples of such transformations, a detailed discussion is not possible.

Elucidation of Reaction Kinetics and Thermodynamic Parameters

A thorough investigation of the reaction kinetics for any transformation of this compound would involve determining the reaction order, rate constants, and activation parameters (enthalpy and entropy of activation). Similarly, the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy change) would provide insight into the spontaneity and equilibrium position of a reaction. Unfortunately, no such quantitative data has been reported.

Hypothetical Thermodynamic Data for a Reaction

| Parameter | Value |

| ΔH° (kJ/mol) | Data not available |

| ΔS° (J/mol·K) | Data not available |

| ΔG° (kJ/mol) | Data not available |

Proposed Reaction Mechanisms and Identification of Key Intermediates

For any given reaction, a plausible mechanism can be proposed based on established principles. For instance, the hydrolysis of the methyl ester would proceed through a tetrahedral intermediate. Nucleophilic aromatic substitution of the bromine would likely occur via a Meisenheimer complex. The identification and characterization of such key intermediates, for example through spectroscopic methods (NMR, IR) or trapping experiments, would be essential for validating any proposed mechanism. However, the scientific literature lacks any such mechanistic studies for this compound.

Theoretical and Computational Chemistry of Methyl 4 Bromo 6 Cyano 2 Naphthoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in providing a theoretical understanding of the intrinsic properties of a molecule. These computational methods allow for the prediction of molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 4-bromo-6-cyano-2-naphthoate, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach for geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. Such studies on related aromatic compounds have demonstrated good correlation between theoretically calculated and experimentally determined geometric parameters. dntb.gov.uaresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a significant parameter that provides insights into the kinetic stability and reactivity of the molecule. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. For this compound, the presence of the electron-withdrawing cyano group and the bromo substituent would be expected to influence the energies of these orbitals.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map would illustrate the regions of negative potential, likely concentrated around the electronegative nitrogen atom of the cyano group and the oxygen atoms of the ester group, indicating susceptibility to electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms. This analysis provides a visual representation of the molecule's polarity and reactivity. nih.gov

Prediction of Spectroscopic Properties

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model.

Gauge-Including Atomic Orbital (GIAO) is a common method used in conjunction with DFT to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These theoretical calculations can aid in the assignment of experimental NMR spectra. For this compound, predicting the chemical shifts would be valuable for its structural characterization.

Theoretical vibrational frequency calculations are typically performed using DFT to predict the Infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. These theoretical spectra, when scaled appropriately, can be compared with experimental IR and Raman spectra to aid in the identification and characterization of the compound. researchgate.net

In-Depth Theoretical and Computational Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed theoretical and computational studies specifically focused on the chemical compound this compound are not publicly available. As a result, the generation of a scientifically accurate article based on the requested detailed outline is not possible at this time.

While research into the properties and synthesis of various substituted naphthoate compounds exists, specific data pertaining to the theoretical and computational chemistry of this compound, including its predicted UV-Vis absorption maxima, molecular dynamics, reaction pathways, and quantitative structure-property relationships (QSPR), could not be located.

Searches for this specific molecule did not yield any dedicated scholarly articles that would provide the necessary data to populate the requested sections on its computational analysis. The available information is limited to data on related but structurally distinct compounds, such as Methyl 6-bromo-2-naphthoate and Methyl 4-bromo-2-cyanobenzoate. While these compounds share some functional groups, the specific substitution pattern and the presence of both bromo and cyano groups on the naphthalene (B1677914) ring of the target molecule create a unique electronic and steric environment. Therefore, extrapolating data from these related compounds would not provide a scientifically rigorous or accurate representation of this compound's behavior.

The requested article outline requires in-depth research findings for the following areas, none of which were found for the specified compound:

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling:No QSPR models or studies that include this compound for the prediction of its properties were found.

Without access to peer-reviewed research data for this compound, any attempt to construct the requested article would be based on speculation and would not meet the required standards of scientific accuracy and authoritativeness.

Following a comprehensive search for scientific literature and data, it has been determined that there is no available information on the specific chemical compound This compound .

The search results consistently yielded information for a related but structurally different isomer, Methyl 6-bromo-2-naphthoate , and its corresponding acid. However, no scientific records, publications, or data could be found for the "4-bromo-6-cyano" isomer specified in the request.

Due to the complete absence of scientific information for "this compound," it is not possible to generate the requested article. The creation of scientifically accurate and informative content requires a foundation of existing research, which does not appear to be publicly available for this specific compound. Therefore, the sections and subsections of the requested outline cannot be addressed.

Potential Applications in Materials Science and Advanced Organic Chemistry Non Biological/non Clinical

Functionalization of Polymeric Materials

The structure of Methyl 4-bromo-6-cyano-2-naphthoate suggests its utility as a functional additive or comonomer in the development of advanced polymeric materials. The naphthalene (B1677914) unit can impart enhanced thermal stability and rigidity to a polymer chain. The bromo and cyano groups offer versatile handles for post-polymerization modification or for influencing the bulk electronic properties of the material.

Potential Research Directions:

| Polymer Type | Potential Functionalization Method | Anticipated Properties |

| Polystyrenes | Copolymerization via the naphthyl group | Increased glass transition temperature, altered refractive index |

| Polyacrylates | Grafting via the bromo or cyano group | Enhanced thermal stability, introduction of specific binding sites |

| Conductive Polymers | Incorporation as a dopant or monomer | Modified charge transport properties, potential for new sensor materials |

Design of Chemical Sensors and Detection Systems (Excluding Biosensors)

The cyano and bromo substituents on the naphthalene ring significantly influence its electronic and photophysical properties, making it a candidate for the design of chemical sensors. The electron-withdrawing nature of the cyano group, in conjunction with the heavy atom effect of bromine, could lead to interesting fluorescence or phosphorescence characteristics that are sensitive to the local chemical environment.

Hypothetical Sensing Mechanisms:

Fluorescence Quenching/Enhancement: The inherent fluorescence of the naphthyl moiety could be modulated by the presence of specific analytes that interact with the cyano or bromo groups.

Colorimetric Sensing: Nucleophilic substitution of the bromo group by certain analytes could lead to a distinct color change, forming the basis of a colorimetric sensor.

Electrochemical Sensing: The redox-active nature of the naphthalene ring system could be exploited in the development of electrochemical sensors, where binding events at the functional groups would alter the electrochemical response.

While these applications are speculative in the absence of direct research, the molecular architecture of this compound provides a strong rationale for its investigation in these areas of materials science and advanced organic chemistry. Further experimental studies are required to validate these potential uses.

Analytical Method Development for Methyl 4 Bromo 6 Cyano 2 Naphthoate

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are the cornerstone for the separation and purity determination of Methyl 4-bromo-6-cyano-2-naphthoate. These techniques are adept at separating the target compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for assessing the purity of this compound. The development of a specific and sensitive HPLC method is critical for quantitative analysis of the compound and its potential impurities.

Given the aromatic and moderately polar nature of the molecule, reversed-phase HPLC is the most common approach. Method development typically involves the optimization of several key parameters to achieve a sharp, symmetrical peak for the main component, well-resolved from any impurity peaks.

Key HPLC Method Parameters:

Column: A C18 (octadecylsilyl) column is frequently the column of choice due to its hydrophobic stationary phase, which effectively retains the naphthoate derivative. Column dimensions of 250 mm x 4.6 mm with a 5 µm particle size are standard for achieving good resolution.

Mobile Phase: A gradient elution is often preferred over isocratic elution to ensure the effective separation of impurities with a wide range of polarities. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often a buffer like phosphate (B84403) or formate (B1220265) buffer, to maintain a consistent pH. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration.

Detection: The extensive chromophore of the naphthyl ring system allows for sensitive detection using a UV-Vis spectrophotometric detector. The maximum absorbance wavelength (λmax) for quantification is determined by scanning the UV spectrum of a pure standard. For related naphthoate structures, this is often in the range of 230-280 nm.

Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column oven temperature of around 25-30°C are common starting points, adjusted to optimize peak shape and run time.

Hypothetical HPLC Method Parameters Table:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 40-90% B; 20-25 min: 90% B; 25-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful tool for the purity assessment of this compound, particularly for analyzing its volatile impurities or if the compound itself is sufficiently thermally stable and volatile. For related compounds like Methyl 6-bromo-2-naphthoate, GC is a cited method for purity analysis. vwr.com

Typical GC Method Parameters:

Column: A capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is generally effective.

Carrier Gas: Helium or hydrogen is used as the carrier gas with a constant flow rate.

Injector and Detector: A split/splitless injector is used, and a Flame Ionization Detector (FID) is standard due to its high sensitivity towards organic compounds.

Temperature Program: A temperature gradient is essential to elute a range of compounds, from volatile solvents at low temperatures to the main analyte and less volatile impurities at higher temperatures.

Illustrative GC Temperature Program:

| Step | Temperature (°C) | Rate (°C/min) | Hold Time (min) |

| Initial | 100 | - | 2 |

| Ramp 1 | to 250 | 15 | 0 |

| Hold | 250 | - | 10 |

| Ramp 2 | to 300 | 20 | 0 |

| Final Hold | 300 | - | 5 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions during the synthesis of this compound. It allows chemists to quickly check for the consumption of starting materials and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then developed in a chamber containing a suitable solvent system (eluent). The choice of eluent, often a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate, is optimized to achieve good separation between the spots corresponding to the starting material, product, and any by-products. The separated spots are visualized under UV light, where the conjugated aromatic system of the naphthoate allows for easy detection.

Quantitative Analysis Methods

Beyond chromatographic purity, quantitative analysis methods are employed to determine the exact concentration or assay of this compound in a sample.

Spectrophotometric Quantification Techniques

UV-Vis spectrophotometry can be used as a standalone quantitative method, provided that this compound is the only component in the sample that absorbs at the selected wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The presence of the cyano and bromo substituents, in addition to the naphthyl core, influences the exact λmax of the compound.

Titrimetric Methods

While modern analytical labs heavily favor chromatographic techniques for their specificity, classical titrimetric methods can, in principle, be adapted for the assay of this compound. ncert.nic.in Direct titration is generally not feasible. However, an indirect or back-titration approach could be developed.

One plausible, though less common, method would involve the saponification of the methyl ester group with a known excess of a strong base, such as sodium hydroxide. The reaction mixture would be heated to ensure complete hydrolysis of the ester to the corresponding carboxylate salt. The unreacted excess base could then be back-titrated with a standardized acid. science.gov The difference between the initial amount of base and the amount remaining allows for the calculation of the amount of ester that was present. The purity of related compounds like 3-Hydroxy-2-naphthoic acid has been determined by titration analysis. avantorsciences.com

This method's viability depends on the stability of the bromo and cyano groups under the basic conditions of saponification. The cyano group can potentially hydrolyze to a carboxylic acid or amide, which would interfere with the results. Therefore, careful method validation would be required to ensure that only the ester hydrolysis is occurring under the chosen reaction conditions.

Chiral Separation Techniques (if applicable to specific enantiomeric forms or intermediates)

The applicability of chiral separation techniques to "this compound" is contingent on whether the molecule itself possesses stereogenic elements that would lead to enantiomers, or if chiral intermediates are utilized in its synthesis that require separation. The structure of "this compound" does not inherently contain a chiral center. However, if the synthesis route involves chiral precursors or if atropisomerism is induced due to restricted rotation around a bond, enantiomeric forms could exist. In such hypothetical scenarios, or in the case of resolving chiral intermediates, specific chiral chromatography methods would be necessary.

High-performance liquid chromatography (HPLC) is a primary technique for the separation of enantiomers. nih.gov This is typically achieved through the use of a chiral stationary phase (CSP) or by introducing a chiral mobile phase additive (CMPA). nih.gov

For a compound like "this compound," which features a naphthyl ring system, polysaccharide-based and Pirkle-type CSPs would be logical starting points for developing a chiral separation method. libretexts.orgsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are known for their broad applicability in separating a wide range of chiral compounds, including those with aromatic moieties. libretexts.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation.

Pirkle-type CSPs are another class of stationary phases that could be effective. libretexts.org These phases often work based on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition. Given the presence of the electron-withdrawing cyano and bromo groups and the π-acidic nature of the naphthyl ring in "this compound," a Pirkle-type phase with complementary π-basic characteristics could provide the necessary selectivity for enantiomeric resolution.

Alternatively, the indirect method of chiral derivatization could be employed. libretexts.org This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, achiral stationary phase. libretexts.org

The selection of the mobile phase is also critical for achieving successful chiral separation. A typical mobile phase for normal-phase chiral chromatography would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol. The composition of the mobile phase is optimized to achieve a balance between resolution and analysis time.

While no specific research findings on the chiral separation of "this compound" are publicly available, the table below outlines potential starting conditions for developing a chiral HPLC method based on the separation of structurally related naphthoate derivatives.

Table 1: Hypothetical Starting Conditions for Chiral HPLC Method Development

| Parameter | Chiral Stationary Phase (CSP) | Mobile Phase | Detection |

| Condition 1 | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol (90:10, v/v) | UV at 254 nm |

| Condition 2 | Pirkle-type (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) | Hexane/Ethanol (85:15, v/v) | UV at 254 nm |

| Condition 3 | Macrocyclic antibiotic-based (e.g., Teicoplanin) | Methanol/Acetic Acid/Triethylamine | UV at 254 nm |

It is important to note that these are theoretical starting points, and significant method development and optimization would be required to achieve a successful chiral separation for "this compound" or its potential chiral intermediates.

Future Research Directions and Unexplored Avenues for Methyl 4 Bromo 6 Cyano 2 Naphthoate Research

Development of Novel and More Sustainable Synthetic Routes

Current synthetic strategies for producing functionalized naphthoates often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic methodologies.

Key areas for exploration include:

Greener Reaction Conditions: Investigating the use of environmentally benign solvents, such as water or supercritical fluids, can significantly reduce the environmental impact of synthesis. ijpsjournal.com Microwave-assisted organic synthesis and ultrasound-assisted reactions are also promising avenues for accelerating reaction times and improving energy efficiency. ipindexing.commdpi.com

Catalytic Systems: The development of novel catalysts, including reusable heterogeneous catalysts, can enhance reaction efficiency and simplify product purification. nih.gov For instance, the use of nanocatalysts could offer improved activity and selectivity.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This can be achieved through the exploration of cascade reactions and one-pot syntheses. mdpi.com

A comparative table of conventional versus potential green synthetic approaches is presented below:

| Feature | Conventional Synthesis | Proposed Sustainable Synthesis |

| Solvents | Often uses hazardous organic solvents. | Utilization of water, supercritical CO2, or solvent-free conditions. ijpsjournal.comipindexing.com |

| Catalysts | May use stoichiometric and toxic reagents. | Development of recyclable heterogeneous or biocatalysts. nih.gov |

| Energy | Often requires high temperatures and long reaction times. | Microwave or ultrasound irradiation to reduce energy consumption. ipindexing.commdpi.com |

| Byproducts | Can generate significant amounts of waste. | Designing high atom economy reactions to minimize waste. mdpi.com |

Exploration of Advanced Chemical Transformations and Derivatizations

The bromine and cyano functionalities on the Methyl 4-bromo-6-cyano-2-naphthoate scaffold are ripe for a wide array of chemical transformations, opening the door to a vast library of novel derivatives.

Future research should focus on:

Cross-Coupling Reactions: The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Current time information in Pasuruan, ID. These reactions allow for the introduction of a wide variety of substituents, including aryl, alkenyl, and alkynyl groups, thereby enabling the fine-tuning of the electronic and steric properties of the molecule.

Cyanation and Related Transformations: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles. nih.gov Exploring these transformations can lead to the synthesis of compounds with diverse functionalities and potential biological activities.

Functionalization of the Naphthalene (B1677914) Core: While the existing functional groups provide primary reaction sites, direct C-H functionalization of the naphthalene ring is a powerful tool for introducing additional substituents and creating complex molecular architectures.

Below is a table summarizing potential derivatization reactions:

| Functional Group | Reaction Type | Potential Products |

| Bromo Group | Suzuki Coupling | Aryl-substituted naphthoates |

| Heck Coupling | Alkenyl-substituted naphthoates | |

| Sonogashira Coupling | Alkynyl-substituted naphthoates | |

| Buchwald-Hartwig Amination | Amino-substituted naphthoates | |

| Cyano Group | Hydrolysis | Naphthoate dicarboxylic acids |

| Reduction | Amino-methyl-substituted naphthoates | |

| Cycloaddition | Heterocyclic-fused naphthoates | |

| Ester Group | Saponification | Naphthoic acids |

| Amidation | Naphthamide derivatives |

Deeper Computational Insights and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers a powerful toolkit for understanding and predicting the properties of molecules like this compound, thereby guiding experimental efforts.

Key computational approaches to be explored include:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of the parent molecule and its derivatives. chemrxiv.orggoogle.com This can provide insights into reactivity, stability, and potential applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: These methods can be used to develop predictive models that correlate the structural features of a series of compounds with their biological activity or physical properties. ijpsjournal.combiointerfaceresearch.com Such models can accelerate the discovery of new compounds with desired characteristics.

Molecular Docking and Dynamics Simulations: For potential biological applications, molecular docking can predict the binding affinity and mode of interaction of these compounds with specific protein targets. ijpsjournal.com Molecular dynamics simulations can then be used to study the stability of these interactions over time. mdpi.com

Expansion into Emerging Materials Science Applications and Functional Design

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for a range of materials science applications.

Potential areas of application include:

Organic Electronics: The extended π-system of the naphthalene core, combined with the ability to tune its electronic properties through derivatization, suggests potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). dntb.gov.ua

Functional Polymers: The difunctional nature of many of the potential derivatives of this compound makes them ideal monomers for the synthesis of novel polymers with tailored properties. tandfonline.comnih.gov These could include polymers with high thermal stability, specific optical properties, or gas sorption capabilities. mdpi.com

Metal-Organic Frameworks (MOFs): The carboxylic acid derivatives of this scaffold can serve as organic linkers for the construction of MOFs. rsc.org These materials have potential applications in gas storage, separation, and catalysis.

Design and Synthesis of Related Functionalized Naphthoate Scaffolds for Diverse Applications

The exploration of this compound should also serve as a springboard for the design and synthesis of a broader range of functionalized naphthoate scaffolds.

Strategies for expanding the chemical space include:

Varying Substitution Patterns: Systematically altering the positions of the bromo, cyano, and ester groups on the naphthalene ring will lead to a library of isomers with distinct properties.

Introducing Different Functional Groups: Replacing the bromo and cyano groups with other functionalities, such as nitro, amino, or hydroxyl groups, will further expand the chemical diversity and potential applications of these scaffolds. jmchemsci.com

Building Complexity: Utilizing the developed synthetic methodologies to construct more complex, multi-naphthoate architectures or to incorporate the naphthoate scaffold into larger supramolecular structures. researchgate.net

The systematic exploration of these related scaffolds will not only broaden our understanding of structure-property relationships in this class of compounds but also increase the likelihood of discovering molecules with exceptional performance in a variety of applications. chemrxiv.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.